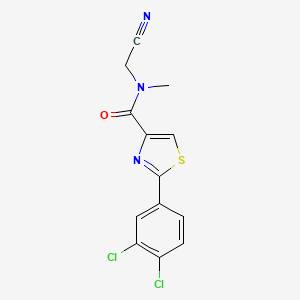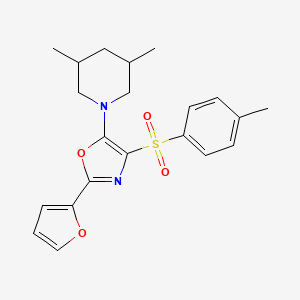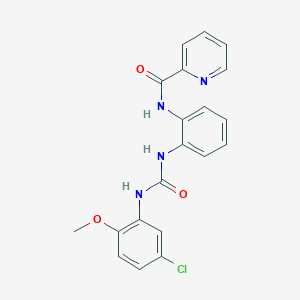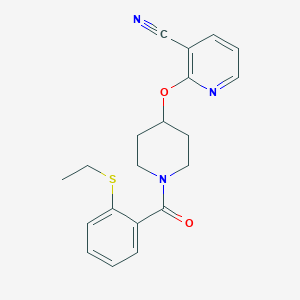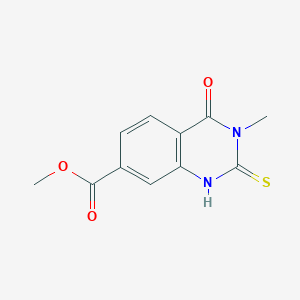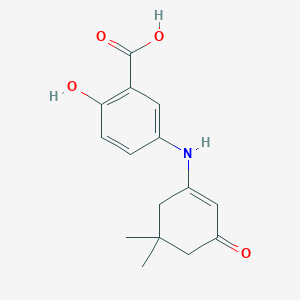
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its chemical behavior .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions of an organic compound can be studied to understand its reactivity. This can involve investigating how the compound reacts with different reagents, under various conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and stability, can be determined experimentally. These properties can provide insights into how the compound behaves under different conditions .Scientific Research Applications
Photodynamic Therapy Potential
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide and similar compounds demonstrate significant potential in photodynamic therapy, particularly for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) highlights a zinc phthalocyanine compound with properties that make it useful as a Type II photosensitizer in photodynamic therapy, indicating a route for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
Compounds structurally similar to this compound have shown antimicrobial properties. Desai, Rajpara, and Joshi (2013) synthesized and tested a series of compounds for antibacterial and antifungal activities, suggesting potential use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Enzyme Activity Modulation
The compound's structural relatives have been investigated for their effects on enzyme activities. Tomi, Al-qaisi, and Al-Qaisi (2010) reported that a bis-1,3,4-oxadiazole compound showed activation and inhibitory effects on certain transferase enzymes in sera, which could have implications for therapeutic applications (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Antiproliferative Activity
Several compounds structurally related to this compound have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Kumar et al. (2014) found that some analogs in their study exhibited moderate to good antiproliferative effects, indicating potential in cancer treatment (Kumar et al., 2014).
Crystal and Molecular Structure Analysis
The molecular structure and crystal packing of compounds similar to this compound have been explored, offering insights into their chemical behavior and potential applications. Khan, Ibrar, and Simpson (2014) analyzed the structures of related compounds, which could inform the development of new materials or drugs (Khan, Ibrar, & Simpson, 2014).
Lipase and α-Glucosidase Inhibition
Another study by Bekircan, Ülker, and Menteşe (2015) on similar compounds showed that they inhibited lipase and α-glucosidase enzymes, indicating potential therapeutic applications in metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Cytotoxicity Analysis
Research into similar compounds has also focused on their cytotoxicity. Kim et al. (2011) synthesized analogs that exhibited significant cytotoxic effects against melanoma cell lines, suggesting potential in cancer therapy (Kim et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-4-5-15(13(2)10-12)11-17-21-22-19(25-17)20-18(23)14-6-8-16(24-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZMVWCCYJAQIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
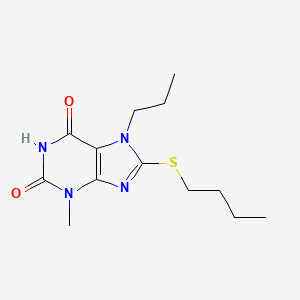

![3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2387980.png)

![6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2387982.png)
![tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2387983.png)
